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Compound of Interest

Compound Name: GSK-J1 sodium

Cat. No.: B2666985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-J1 sodium, a potent and

selective inhibitor of the H3K27 histone demethylases UTX (KDM6A) and JMJD3 (KDM6B).

This document details its mechanism of action, biochemical and cellular activity, and provides

detailed protocols for its use in key experimental assays.

Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in

regulating gene expression, cellular differentiation, and development. The methylation of lysine

27 on histone H3 (H3K27) is a key repressive mark, and its removal by demethylases is

essential for the activation of target genes. UTX (Ubiquitously transcribed Tetratricopeptide

repeat on X chromosome), also known as KDM6A, is a histone demethylase that specifically

removes methyl groups from di- and tri-methylated H3K27 (H3K27me2/3). Dysregulation of

UTX/KDM6A activity has been implicated in various diseases, including cancer and

inflammatory disorders, making it an attractive target for therapeutic intervention.

GSK-J1 is a small molecule inhibitor that has emerged as a valuable chemical probe for

studying the biological functions of UTX/KDM6A and its close homolog JMJD3/KDM6B. GSK-

J1 acts as a competitive inhibitor by binding to the active site of the enzyme. Due to its polar

nature, the cell-permeable ethyl ester prodrug, GSK-J4, is often utilized in cellular assays,

which is intracellularly hydrolyzed to the active form, GSK-J1.
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Mechanism of Action
GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX

(KDM6A).[1][2] It functions by chelating the active site Fe(II) and competing with the co-factor

α-ketoglutarate, thereby blocking the demethylation of H3K27me3/me2. This inhibition leads to

an increase in the global levels of the repressive H3K27me3 mark, subsequently altering gene

expression.[1]

Quantitative Data
The following tables summarize the inhibitory activity of GSK-J1 and its prodrug GSK-J4.

Table 1: In Vitro Inhibitory Activity of GSK-J1 Against
Histone Demethylases

Target
Demethylase

IC50 (nM) Assay Type Reference

JMJD3 (KDM6B) 28 Cell-free [2]

60 Cell-free [1][3]

UTX (KDM6A) 53 Cell-free [2]

KDM5B 170 Cell-free

94,000
Cell-free (at 1mM α-

ketoglutarate)
[3]

KDM5C (JARID1C) 550 Cell-free

1,760 Cell-free [1]

11,000
Cell-free (at 1mM α-

ketoglutarate)
[3]

KDM5A 6,800 Cell-free

JARID1B 950 Cell-free [1]

Other Histone

Demethylases
>20,000 Cell-free
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Table 2: Cellular Activity of GSK-J4 (Prodrug of GSK-J1)
Cell Line

IC50 (µM) for Cell
Viability

Assay Duration Reference

PC3 (Prostate

Cancer)
1.213 Not Specified [4]

C42B (Prostate

Cancer)
0.7166 Not Specified [4]

Y79 (Retinoblastoma) 0.68 48 hours [5]

WERI-Rb1

(Retinoblastoma)
2.15 48 hours [5]

Signaling Pathways
UTX/KDM6A is involved in several critical cellular signaling pathways. Inhibition of its activity

with GSK-J1 can therefore have profound effects on these processes.

DNA Damage and Repair Pathway
UTX/KDM6A plays a role in the DNA damage response (DDR). Its depletion has been shown to

disrupt DNA replication and repair pathways, leading to the activation of the ATM-Chk2 and

ATR-Chk1 signaling cascades.[6] This can result in cell cycle arrest at the S and G2/M phases.

[6]
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Caption: UTX/KDM6A in DNA Damage Response.

mTORC1 Signaling Pathway
UTX/KDM6A acts as an epigenetic gatekeeper of mTORC1 signaling.[7] It directly binds to the

promoter of the mTORC1 negative regulator, DEPTOR, leading to its transcriptional activation

through epigenetic remodeling.[7] Loss of KDM6A function results in decreased DEPTOR

expression and subsequent hyperactivation of the mTORC1 pathway.[7]
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Start

Prepare Reaction Mix:
- Purified JmjD3 (1 µM) or UTX (3 µM)

- Biotinylated H3K27me3 peptide (10 µM)
- Assay Buffer (50 mM HEPES pH 7.5, 150 mM KCl)

- Co-factors (50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate)

Add varying concentrations of GSK-J1
(e.g., 0-0.1 µM)

Incubate:
- JmjD3: 3 minutes at 25°C
- UTX: 20 minutes at 25°C

Stop reaction with 10 mM EDTA

Desalt the reaction mixture using a ZipTip

Spot desalted sample onto a MALDI plate
with α-cyano-4-hydroxycinnamic acid matrix

Analyze by MALDI-TOF Mass Spectrometry

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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